Cas no 1215007-07-0 (7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one)
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Chemical and Physical Properties
Names and Identifiers
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- 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-1-ONE
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[c]azepin-1-one
- SIUFXRVVZSWOTQ-UHFFFAOYSA-N
- NE55426
- 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,
- 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
-
- Inchi: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-5-9-18-14(13)19/h7-8,10H,5-6,9H2,1-4H3,(H,18,19)
- InChI Key: SIUFXRVVZSWOTQ-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=C3C(NCCCC3=C2)=O)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 408
- Topological Polar Surface Area: 47.6
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T303018-5mg |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T303018-10mg |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 10mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T303018-50mg |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 50mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM556448-50mg |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |
1215007-07-0 | 95%+ | 50mg |
$754 | 2022-09-04 | |
| Chemenu | CM556448-1g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |
1215007-07-0 | 95%+ | 1g |
$904 | 2022-09-04 | |
| Enamine | EN300-175728-1g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 1g |
$1172.0 | 2023-09-20 | |
| Enamine | EN300-175728-5g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 5g |
$3396.0 | 2023-09-20 | |
| Enamine | EN300-175728-10g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 10g |
$5037.0 | 2023-09-20 | |
| Enamine | EN300-175728-0.05g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 0.05g |
$273.0 | 2023-09-20 | |
| Enamine | EN300-175728-0.1g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 0.1g |
$407.0 | 2023-09-20 |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Introduction to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS No. 1215007-07-0)
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, identified by the CAS number 1215007-07-0, belongs to the benzazepine class of heterocyclic molecules, which are widely recognized for their biological activity and utility in drug development. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent makes this molecule particularly interesting for its role in cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
The benzazepine core structure of this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrolidine ring. This configuration imparts specific electronic and steric properties that can be leveraged in the design of bioactive molecules. The tetramethyl substitution on the dioxaborolan ring not only enhances the stability of the boronic ester functionality but also influences the overall reactivity and conformational preferences of the molecule. These attributes make it a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their versatility in Suzuki-Miyaura cross-coupling reactions. The dioxaborolan moiety in this compound is particularly advantageous because it provides a highly reactive and stable boronic ester that can undergo efficient coupling with various aryl halides or triflates. This reaction is pivotal in constructing biaryl systems, which are prevalent in many therapeutic agents. The ability to introduce such functional groups with high precision and yield is crucial for the scalability and commercial viability of pharmaceutical processes.
The significance of this compound is further underscored by its potential applications in medicinal chemistry. Benzazepine derivatives have been extensively studied for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. The specific substitution pattern in 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one may confer unique biological activities that differentiate it from other analogs. For instance, the bulky tetramethyl group could modulate binding interactions with target proteins or enzymes, thereby influencing the compound's efficacy and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like this one with unprecedented accuracy. Molecular docking studies have shown that derivatives of benzazepine can interact with various binding pockets in proteins associated with diseases such as Alzheimer's and Parkinson's. The tetramethyl-dioxaborolan substituent may enhance solubility or metabolic stability, factors that are critical for drug-like properties. These insights suggest that this compound could serve as a lead structure for developing novel therapeutics.
The synthetic route to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves multi-step organic transformations that highlight the importance of boron chemistry in modern drug synthesis. The introduction of the dioxaborolan group typically requires careful optimization to ensure high yields and minimal side reactions. Techniques such as palladium-catalyzed cross-coupling under inert conditions are often employed to achieve these objectives. The efficiency of these synthetic protocols directly impacts the cost-effectiveness and sustainability of pharmaceutical manufacturing processes.
From a broader perspective, the development of new heterocyclic compounds like this one contributes to the growing library of molecular tools available to medicinal chemists. The integration of boron-containing functionalities into drug candidates opens up novel avenues for structure-based drug design. As our understanding of disease mechanisms advances, so does our need for innovative molecular entities capable of modulating these pathways effectively. Compounds such as 7-(Tetramethyl-1,3,2-dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) exemplify how interdisciplinary approaches can lead to breakthroughs in therapeutic innovation.
The future prospects for this compound are promising given its versatile reactivity and potential biological relevance. Ongoing research aims to explore its pharmacokinetic profile and toxicological safety through preclinical studies. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. As regulatory frameworks evolve to support innovative drug development strategies، compounds like this one may find their way into clinical trials within the next decade.
In conclusion,7-(Tetramethyl-l ,32 -dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules。 The integration of boron chemistry into medicinal chemistry continues to drive innovation, offering hope for new treatments against some of humanity's most challenging diseases。 As research progresses, we can expect further insights into its potential applications, solidifying its role as an important compound in modern drug discovery。
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